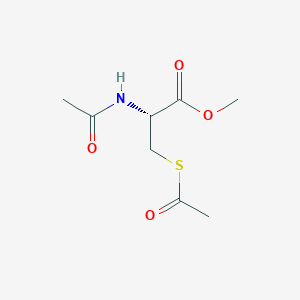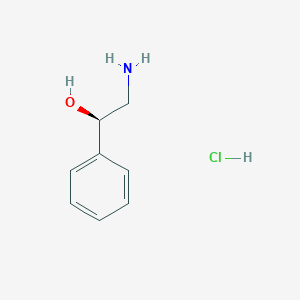
Excelsnin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Excelsnin is a quaternary indole alkaloid derived from the bark of the Aspidosperma excelsum tree This compound is part of a larger family of indole alkaloids known for their diverse biological activities and complex structures
Preparation Methods
Synthetic Routes and Reaction Conditions: Excelsnin is typically isolated from the bark of Aspidosperma excelsum through a series of extraction and purification steps. The process begins with the collection of the bark, which is then dried and ground into a fine powder. This powder is subjected to an acid-base extraction to separate the alkaloids from other plant materials. The crude extract is further purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate excelsinine.
Industrial Production Methods: While the industrial production of excelsinine is not widely established, the extraction process from natural sources remains the primary method. Advances in synthetic chemistry may eventually lead to more efficient and scalable production methods.
Chemical Reactions Analysis
Types of Reactions: Excelsnin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in excelsinine, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic and nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of excelsinine, each with potential unique biological activities.
Scientific Research Applications
Chemistry: As a complex indole alkaloid, excelsinine serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Excelsnin’s biological activities, including antimicrobial and antineoplastic properties, make it a subject of interest in biological research.
Medicine: Preliminary studies suggest that excelsinine may have therapeutic potential, particularly in the treatment of infectious diseases and cancer.
Industry: The unique chemical properties of excelsinine could lead to its use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of excelsinine involves its interaction with various molecular targets and pathways. As an indole alkaloid, excelsinine can bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antineoplastic activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that excelsinine may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Aspidodasycarpine: Another indole alkaloid from Aspidosperma excelsum, known for its antimicrobial properties.
O-acetylyohimbine: A related alkaloid with distinct pharmacological activities.
Excelsinidine: A quaternary indole alkaloid with a unique 1-azoniatricyclo[4.3.3.0]undecane moiety.
Comparison: Excelsnin stands out due to its unique chemical structure and the specific biological activities it exhibits
Properties
CAS No. |
15218-17-4 |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-7-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-27-13-4-5-17-16(9-13)14-7-8-24-11-12-3-6-19(25)20(22(26)28-2)15(12)10-18(24)21(14)23-17/h4-5,9,12,15,18-20,23,25H,3,6-8,10-11H2,1-2H3/t12-,15-,18-,19-,20-/m0/s1 |
InChI Key |
NXFSMEXZBFREEO-FGGCEEDFSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4[C@H]3C[C@H]5[C@H](C4)CC[C@@H]([C@H]5C(=O)OC)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















